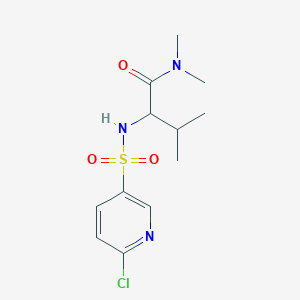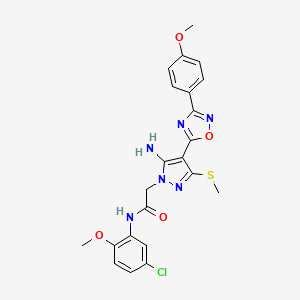
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide is a useful research compound. Its molecular formula is C15H23FN4O and its molecular weight is 294.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Derivatives and Receptor Agonists
Novel Derivatives of 2-Pyridinemethylamine : This study introduces a novel structural class of 5-HT1A receptor agonists, highlighting the incorporation of fluorine atoms to enhance agonist activity. The research explores the antidepressant potential of these compounds, showcasing their potent and orally active properties in vitro and in vivo, suggesting their utility in depression treatment research (Vacher et al., 1999).
Alzheimer's Disease Research
Serotonin 1A Receptors in Alzheimer's Disease : Utilizing a selective serotonin 1A (5-HT(1A)) molecular imaging probe, this study quantifies 5-HT(1A) receptor densities in Alzheimer's disease patients. The findings indicate significant receptor density decreases, correlating with clinical symptom worsening. This research provides insights into the neurological underpinnings of Alzheimer's, offering potential pathways for therapeutic intervention (Kepe et al., 2006).
Kinase Inhibitors for Cancer Treatment
Discovery of Selective Met Kinase Inhibitors : This research identifies potent and selective Met kinase inhibitors, showcasing the synthesis and in vivo efficacy of these compounds in cancer models. By advancing one compound into phase I clinical trials, the study emphasizes the importance of structural modifications for enhanced solubility and kinase selectivity, potentially offering new avenues for cancer treatment (Schroeder et al., 2009).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Focused on the metabolism of flumatinib, a tyrosine kinase inhibitor, this study identifies main metabolic pathways in humans. By comparing with imatinib, it underscores the importance of electron-withdrawing groups in facilitating amide bond cleavage. The research contributes to the understanding of flumatinib's pharmacokinetics, informing its clinical application in leukemia treatment (Gong et al., 2010).
Molecular Dynamic Simulation Studies
Corrosion Inhibition Efficiency Prediction : Through quantum chemical calculations and molecular dynamics simulations, this study investigates the corrosion inhibition properties of piperidine derivatives on iron. The research provides a detailed analysis of the adsorption behaviors and binding energies, offering valuable insights for materials science and engineering applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O/c1-15(2,3)13(21)17-8-11-4-6-20(7-5-11)14-18-9-12(16)10-19-14/h9-11H,4-8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYDIJEPPYSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(2-methoxybenzoyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2601582.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2601591.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2601596.png)


![2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2601599.png)


